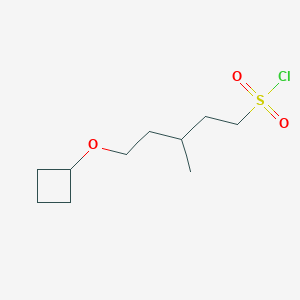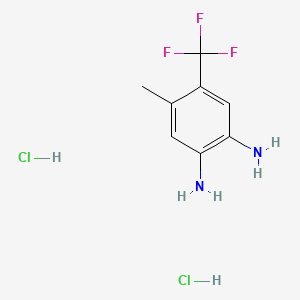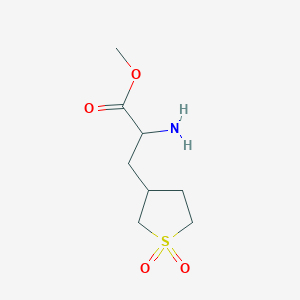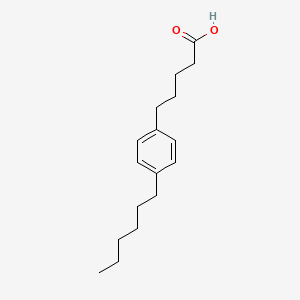
5-(4-Hexylphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hexylphenyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a phenyl ring substituted with a hexyl group at the para position and a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hexylphenyl)pentanoic acid typically involves the alkylation of a phenyl ring followed by the introduction of a pentanoic acid chain. One common method is the Friedel-Crafts alkylation, where hexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form 4-hexylbenzene. This intermediate can then undergo a series of reactions to introduce the pentanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation and carboxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Hexylphenyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
5-(4-Hexylphenyl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of lipid metabolism and as a model compound for understanding the behavior of fatty acids.
Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Hexylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Hydroxyphenyl)pentanoic acid: Similar structure but with a hydroxyl group instead of a hexyl group.
5-Phenylpentanoic acid: Lacks the hexyl substitution on the phenyl ring.
4-Hexylbenzoic acid: Similar hexyl substitution but with a benzoic acid instead of a pentanoic acid chain.
Uniqueness
5-(4-Hexylphenyl)pentanoic acid is unique due to the presence of both a hexyl group and a pentanoic acid chain, which imparts distinct physicochemical properties and potential for diverse applications. The combination of hydrophobic and hydrophilic regions in the molecule allows for versatile interactions in both organic and aqueous environments.
Propriétés
Formule moléculaire |
C17H26O2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
5-(4-hexylphenyl)pentanoic acid |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-8-15-11-13-16(14-12-15)9-6-7-10-17(18)19/h11-14H,2-10H2,1H3,(H,18,19) |
Clé InChI |
IOKQOWPHCJWXOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



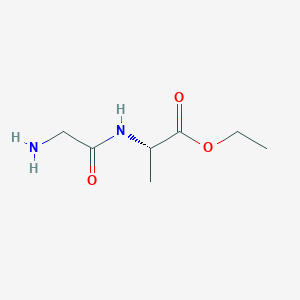
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)

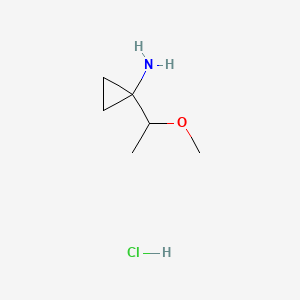
![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)
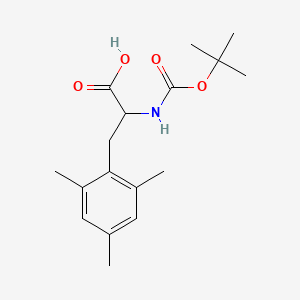



![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
